
Ethyl 3-acetylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-acetylpicolinate is an organic compound that belongs to the class of esters It is derived from picolinic acid and is characterized by the presence of an ethyl group and an acetyl group attached to the nitrogen atom of the picolinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-acetylpicolinate can be synthesized through several methods. One common method involves the reaction of picolinic acid with ethyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-acetylpicolinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group, forming picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted picolinic acid esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-acetylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other esters.
Wirkmechanismus
The mechanism of action of ethyl 3-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be hydrolyzed to release picolinic acid, which has its own set of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the picolinic acid moiety.
Methyl picolinate: Similar structure but with a methyl group instead of an ethyl group.
Acetyl picolinic acid: Lacks the ethyl ester group but has similar chemical properties.
Uniqueness
Ethyl 3-acetylpicolinate is unique due to the presence of both an ethyl ester and an acetyl group attached to the picolinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
ethyl 3-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-8(7(2)12)5-4-6-11-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XNYDJNHZYHFGGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


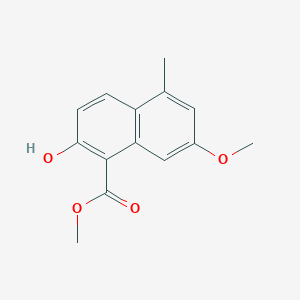
![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)
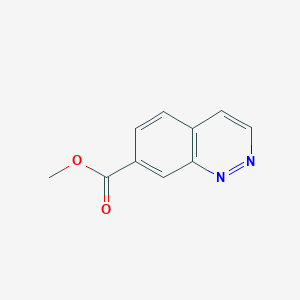
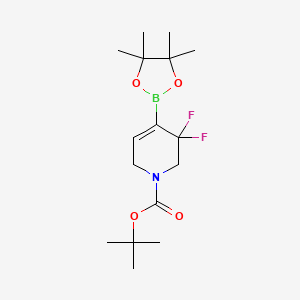
![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)
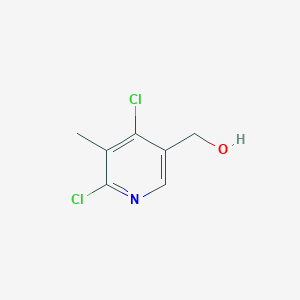
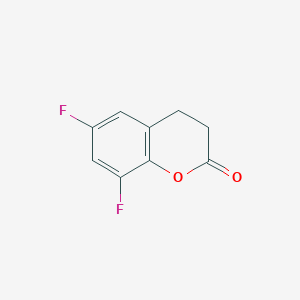

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
